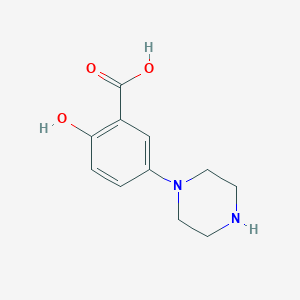

2-Hydroxy-5-piperazin-1-ylbenzoic acid

描述

Significance of the Salicylic (B10762653) Acid Core in Organic Synthesis and Molecular Design

The 2-hydroxybenzoic acid moiety, commonly known as salicylic acid, is a phenolic compound that holds a significant place in both the natural world and synthetic chemistry. wikipedia.org As a natural product, it functions as a key phytohormone, playing crucial roles in plant growth, development, and defense mechanisms against pathogens. wikipedia.orgnih.govnih.gov Its biosynthesis in plants occurs through two distinct pathways. nih.gov

In the realm of organic synthesis, salicylic acid is a versatile precursor, most famously for the production of acetylsalicylic acid (aspirin). wikipedia.org Its chemical structure, featuring both a hydroxyl and a carboxylic acid group on a benzene (B151609) ring, allows for a variety of chemical modifications. This makes it an attractive starting point for the synthesis of more complex molecules. Researchers have utilized salicylic acid to create derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. researchgate.netnih.govmdpi.com The development of novel ester conjugates of phenazine-1-carboxylic acid with hydroxybenzoic acids is one such example of its application in creating new biologically active agents. nih.gov

Role of the Piperazine (B1678402) Ring System as a Privileged Scaffold in Ligand Architecture

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is recognized in medicinal chemistry as a "privileged scaffold". rsc.orgrsc.org This designation stems from its frequent appearance in the molecular structures of numerous biologically active compounds, including many commercially successful drugs. rsc.orgnih.gov The piperazine moiety is a key component in medications across various therapeutic areas, including antidepressants, antipsychotics, antihistamines, and anticancer agents. rsc.orgresearchgate.netnih.gov

The utility of the piperazine ring in ligand design can be attributed to several key features. Its two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate a compound's pharmacological and pharmacokinetic properties. scilit.commdpi.com The piperazine structure imparts a degree of conformational rigidity and can influence properties like solubility and basicity. researchgate.net These characteristics make it an invaluable tool for chemists to orient pharmacophoric groups in a specific spatial arrangement to optimize interactions with biological targets. mdpi.com The wide array of pharmacological activities exhibited by piperazine derivatives has made them indispensable for the development of novel therapeutic agents. nih.govresearchgate.net

Conceptual Framework for the Integration of 2-Hydroxybenzoic Acid and Piperazine Moieties

The conceptual basis for designing molecules like 2-Hydroxy-5-piperazin-1-ylbenzoic acid lies in the principle of molecular hybridization. This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. The objective is to develop a new chemical entity that may possess enhanced biological activity, a novel mechanism of action, or an improved pharmacokinetic profile compared to the individual components.

The integration of the 2-hydroxybenzoic acid core with a piperazine ring combines the established biological relevance of the salicylate (B1505791) framework with the versatile and privileged nature of the piperazine scaffold. The salicylic acid portion can contribute its inherent biological properties, while the piperazine moiety can act as a flexible linker or a key interaction group. researchgate.netrsc.org Furthermore, the nitrogen atoms of the piperazine ring offer convenient handles for further chemical modification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. scilit.com The synthesis of related structures, such as 3-[2-hydroxyl-5-(piperazine-1-yl)] phenyl-2-propenal, demonstrates the practical application of combining these two moieties to create precursors for more complex molecules. google.com This strategic fusion of well-validated scaffolds represents a rational approach in the ongoing quest for novel and effective chemical compounds.

Chemical Compound Data

Below are tables detailing the properties of the subject compound and a list of other chemical names mentioned throughout the article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 446831-30-7 chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKBWPCILQUSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406247 | |

| Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446831-30-7 | |

| Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 5 Piperazin 1 Ylbenzoic Acid and Advanced Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. airitilibrary.com For 2-hydroxy-5-piperazin-1-ylbenzoic acid, the primary retrosynthetic disconnections involve the carbon-nitrogen (C-N) bond linking the piperazine (B1678402) ring to the benzoic acid scaffold and the functional groups on the aromatic ring itself.

Two principal disconnection strategies emerge:

C-N Bond Disconnection: This is the most direct approach, disconnecting the bond between the C-5 position of the salicylic (B10762653) acid ring and the nitrogen atom of the piperazine. This leads to two key synthons: a piperazine nucleophile and a salicylic acid derivative functionalized at the C-5 position with a suitable leaving group or an electrophilic character. This strategy forms the basis for methods like nucleophilic aromatic substitution and palladium-catalyzed amination. The starting materials would be piperazine and a 5-substituted-2-hydroxybenzoic acid.

Functional Group Interconversion (FGI) at C-5: This strategy involves disconnecting a precursor functional group at the C-5 position that can be converted into the piperazine moiety. For instance, a nitro group (-NO₂) can be disconnected, suggesting a synthesis starting from 5-nitrosalicylic acid. This nitro group can be reduced to an amino group (-NH₂), which then serves as a handle for introducing the piperazine ring, for example, through reductive amination or by forming a bis(2-chloroethyl)amine (B1207034) derivative in situ. This leads back to salicylic acid as a fundamental starting material, which would first undergo electrophilic aromatic substitution.

These strategies highlight that the synthesis can be approached by either building the substituted salicylic acid framework first and then attaching the piperazine, or by attaching a precursor to the C-5 position that is later transformed into the final piperazine group.

Classical and Modern Approaches to Benzoic Acid Derivatization at the C-5 Position

Functionalizing the C-5 position of the salicylic acid scaffold is a critical step in the synthesis of the target compound. The regioselectivity of these reactions is governed by the directing effects of the existing hydroxyl (-OH) and carboxyl (-COOH) groups. The strongly activating, ortho-, para-directing hydroxyl group primarily controls the position of substitution, favoring the C-3 and C-5 positions.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of salicylic acid, the activating hydroxyl group directs incoming electrophiles to the positions ortho and para to it.

Sulfonation: The sulfonation of salicylic acid can be achieved using reagents like fuming sulfuric acid or sulfur trioxide. researchgate.netontosight.aigoogle.com This reaction introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, yielding 5-sulfosalicylic acid. chemiis.comabcam.com This functional group can potentially be used in subsequent steps, although its conversion to a piperazine group is less direct than other methods.

Nitration followed by Reduction: Nitration of salicylic acid is a well-established method for introducing a functional group at the C-5 position. The reaction is typically performed using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid. chemeurope.comresearchgate.netnih.gov These conditions generate the nitronium ion (NO₂⁺) as the electrophile, which preferentially attacks the C-5 position due to the directing effect of the hydroxyl group, yielding 5-nitrosalicylic acid. youtube.comchegg.com

The resulting 5-nitrosalicylic acid is a key intermediate. The nitro group can be readily reduced to an amino group (-NH₂) to form 5-aminosalicylic acid (5-ASA), also known as mesalamine. google.com Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction with metals like tin or iron in acidic media. The synthesis of 5-ASA from salicylic acid can also be achieved by reacting it with a diazonium salt of sulfanilic acid, followed by reductive cleavage of the resulting azo compound. google.comgoogle.com This 5-amino functional group serves as a versatile precursor for introducing the piperazine moiety.

| Reaction | Reagents | Product |

| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Acid | 5-Nitrosalicylic acid |

| Reduction | H₂ / Pd/C or Sn/HCl | 5-Aminosalicylic acid |

Modern synthetic chemistry offers powerful tools for C-H functionalization and cross-coupling, with palladium catalysis being particularly prominent. acs.orgthieme-connect.com These methods can provide highly selective routes to functionalized benzoic acids. researchgate.net

Carboxylate-directed C-H activation has emerged as a significant strategy for the regioselective functionalization of benzoic acids at the ortho position. researchgate.netnih.gov However, for functionalization at the C-5 position, the strategy typically begins with a 5-halosalicylic acid derivative (e.g., 5-bromo- or 5-iodosalicylic acid). These halogenated precursors are ideal substrates for various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds. This reaction would involve coupling a 5-halosalicylic acid with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach offers a direct and efficient route to the target molecule's core structure. While nickel catalysis has also been used for C-O bond activation, palladium catalysts often provide better functional group tolerance and broader applicability. rsc.org

| Reaction Type | Substrates | Catalyst/Ligand System | Product |

| Buchwald-Hartwig Amination | 5-Halosalicylic acid, Piperazine | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos) | This compound |

Introduction of the Piperazine Moiety onto the Benzoic Acid Scaffold

The final key step in the synthesis is the formation of the C-N bond between the salicylic acid core and the piperazine ring.

Nucleophilic Aromatic Substitution (SₙAr) is a viable method for introducing an amine onto an aromatic ring. This reaction requires an aryl halide or another substrate with a good leaving group, and the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

In the context of synthesizing this compound, a potential SₙAr strategy could involve reacting a substrate like 5-fluoro-2-hydroxy-4-nitrobenzoic acid with piperazine. The fluorine atom acts as the leaving group, and the nitro group provides the necessary electronic activation for the nucleophilic attack by piperazine. The hydroxyl and carboxyl groups would likely need to be protected during this step. Following the substitution, the nitro group could be removed or reduced if necessary. A direct SₙAr on 5-halosalicylic acid without a strong activating group is also possible but typically requires harsh reaction conditions (high temperature and pressure), which may not be compatible with the other functional groups.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com When applied to phenols, the reaction results in the aminomethylation of the aromatic ring, which is a form of electrophilic aromatic substitution. oarjbp.comjofamericanscience.org

A Mannich reaction involving salicylic acid, formaldehyde, and piperazine would proceed via the formation of a piperazine-derived iminium ion. This electrophile would then attack the electron-rich salicylic acid ring, with substitution directed by the activating -OH group to the C-5 position. It is crucial to note that this reaction introduces a methylene (B1212753) bridge between the aromatic ring and the piperazine nitrogen. nih.gov The product of this reaction would therefore be 2-hydroxy-5-((piperazin-1-yl)methyl)benzoic acid , which is an advanced analogue, not the target compound this compound itself. Mannich bases derived from piperazine are valuable in medicinal chemistry and can serve as important structural motifs in their own right. nih.govnih.gov

Direct Amination and Coupling Methodologies

The direct formation of the aryl C-N bond is a cornerstone of modern organic synthesis. For this compound, this involves coupling piperazine with a suitably functionalized 2-hydroxybenzoic acid derivative. The primary strategies for this transformation are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. mdpi.com This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, a common starting material would be 5-bromo-2-hydroxybenzoic acid or 5-iodo-2-hydroxybenzoic acid. The reaction with piperazine, often used in excess or in its mono-protected form (e.g., N-Boc-piperazine), would proceed under the following general conditions:

| Component | Example | Purpose |

| Aryl Halide | 5-Bromo-2-hydroxybenzoic acid | Electrophilic partner |

| Amine | Piperazine or N-Boc-piperazine | Nucleophilic partner |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates C-N bond formation |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes and activates the catalyst |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and neutralizes HX |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction |

The choice of ligand is crucial and is often determined by the specific substrates and desired reaction conditions. Sterically hindered biarylphosphine ligands like XPhos and RuPhos have shown broad applicability and efficiency in these couplings. nih.gov The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-arylpiperazine product and regenerate the Pd(0) catalyst. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution offers an alternative, often metal-free, pathway to N-arylpiperazines. mdpi.com This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.org For the synthesis of this compound, a viable precursor would be 5-nitro-2-hydroxybenzoic acid, where the nitro group acts as the activating EWG and a halide (e.g., fluoro or chloro) or the nitro group itself can serve as the leaving group.

The reaction proceeds via the addition of the nucleophile (piperazine) to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent elimination of the leaving group restores the aromaticity and yields the final product.

| Component | Example | Role |

| Aryl Substrate | 5-Nitro-2-hydroxybenzoic acid | Activated electrophile |

| Nucleophile | Piperazine | Electron-rich reactant |

| Base (optional) | K₂CO₃, Et₃N | Can facilitate the reaction |

| Solvent | DMSO, DMF, NMP | Polar aprotic, facilitates SNAr |

The efficiency of SNAr reactions is highly dependent on the nature of the activating group and the leaving group. The reaction conditions are often harsher than those required for palladium-catalyzed couplings, sometimes necessitating high temperatures. researchgate.net

Exploration of Novel and Green Synthetic Routes for Enhanced Efficiency and Yield

In line with the principles of green chemistry, efforts are continuously being made to develop more sustainable and efficient synthetic methods. For the synthesis of this compound and its analogues, several novel approaches are being explored.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.com In the context of Buchwald-Hartwig amination, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govnih.govorganic-chemistry.org This is attributed to the efficient and uniform heating of the reaction mixture. The synthesis of N-arylpiperazines, including those with sterically hindered substrates, has been successfully achieved using microwave-assisted protocols. organic-chemistry.org

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govtcichemicals.com The synthesis of piperazine-containing active pharmaceutical ingredients has been demonstrated using flow reactors. nih.govacs.org For the synthesis of this compound, a flow process could involve pumping a solution of the aryl halide and piperazine, along with the catalyst and base, through a heated reactor coil. This approach allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and purity. beilstein-journals.org

Solvent-Free and Aqueous Conditions:

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. A notable advancement in Buchwald-Hartwig amination is the development of solvent-free reaction conditions. nih.gov In some cases, using a large excess of the liquid amine reactant, such as piperazine itself, can serve as both the nucleophile and the solvent. nih.gov Furthermore, the development of water-soluble catalysts and ligands allows for C-N coupling reactions to be performed in aqueous media, which is a more environmentally benign solvent.

Stereoselective Synthesis of Chiral Analogues (if applicable to future derivatization)

While this compound itself is achiral, the introduction of substituents on the piperazine ring can create stereocenters, leading to chiral analogues with potentially distinct biological activities. The development of stereoselective methods to synthesize these chiral piperazine derivatives is therefore of significant interest. rsc.org

The synthesis of enantiomerically pure C-substituted piperazines is an area of active research. rsc.org Strategies often begin with chiral starting materials, such as α-amino acids, which can be converted into chiral 1,2-diamines. nih.gov These chiral building blocks can then be cyclized to form the piperazine ring while retaining the stereochemical integrity. For example, a multi-step sequence starting from an optically pure amino acid can yield a 3-substituted piperazine-2-acetic acid ester with high enantiomeric purity. nih.gov

Another approach involves the asymmetric hydrogenation of prochiral pyrazine (B50134) derivatives to create chiral piperazines. nih.gov The use of chiral catalysts in these hydrogenation reactions can induce high levels of enantioselectivity. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of chiral piperazine intermediates, providing access to the desired enantiomer. nih.gov

These stereoselective methodologies are crucial for the future development of advanced analogues of this compound, where specific stereoisomers may be required for optimal therapeutic or material properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 Piperazin 1 Ylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide information on the types of hydrogen and carbon atoms present in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a given nucleus.

Proton (¹H) NMR: The expected ¹H NMR spectrum of 2-Hydroxy-5-piperazin-1-ylbenzoic acid would display distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperazine (B1678402) moiety. The protons of the hydroxyl and carboxylic acid groups, as well as the amine proton of the piperazine ring, are also expected to be present, though their signals may be broad and their chemical shifts can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperazine ring would be observed in characteristic regions of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~170.0 |

| 2 | - | ~155.0 |

| 3 | ~7.0 (d) | ~118.0 |

| 4 | ~7.2 (dd) | ~120.0 |

| 5 | - | ~145.0 |

| 6 | ~7.5 (d) | ~122.0 |

| 7, 11 | ~3.1 (t) | ~50.0 |

| 8, 10 | ~3.0 (t) | ~45.0 |

| 9-NH | Variable | - |

| 2-OH | Variable | - |

| COOH | Variable | - |

Note: Predicted values are based on the analysis of similar structures and may vary depending on solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet.

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the molecule, such as within the aromatic ring and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different fragments of the molecule, for instance, linking the piperazine ring to the benzoic acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the conformation of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1680 cm⁻¹), C-N stretching of the piperazine ring (around 1200-1020 cm⁻¹), and N-H bending of the secondary amine (around 1650-1580 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. Aromatic C-C stretching vibrations are typically strong in the Raman spectrum.

Interactive Data Table: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| O-H (Phenolic) | Stretching | 3400-3200 (broad) | Weak |

| N-H (Amine) | Stretching | 3500-3300 | Weak |

| C-H (Aromatic) | Stretching | 3100-3000 | Strong |

| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1680 | Moderate |

| C=C (Aromatic) | Stretching | 1600, 1475 | Strong |

| N-H (Amine) | Bending | 1650-1580 | Weak |

| C-N (Amine) | Stretching | 1200-1020 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, π → π* transitions are typically observed. The presence of substituents on the benzene (B151609) ring, such as the hydroxyl, carboxylic acid, and piperazine groups, will influence the wavelength of maximum absorption (λmax). The UV-Vis spectrum is expected to show characteristic absorption bands in the UV region. researchgate.netscirp.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. nih.gov Furthermore, by analyzing the fragmentation pattern, significant structural information can be obtained. docbrown.info

For this compound (C₁₁H₁₄N₂O₃), the expected exact mass can be calculated. The fragmentation in the mass spectrometer would likely involve characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), and fragmentation of the piperazine ring, providing valuable data for structural confirmation. docbrown.info

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these techniques, Circular Dichroism (CD) spectroscopy is a powerful and widely used method for the stereochemical characterization of chiral compounds. While this compound is itself achiral, its derivatives can be rendered chiral through substitution, creating stereogenic centers. The absolute configuration of these chiral derivatives can be elucidated using CD spectroscopy.

In principle, for a chiral derivative of this compound to be CD active, it must possess a chromophore in the vicinity of the stereogenic center. The aromatic ring and the carboxyl group in the parent molecule are potential chromophores that can give rise to CD signals upon the introduction of a chiral center.

For instance, if a chiral substituent is introduced at the piperazine ring, the resulting enantiomers will exhibit mirror-image CD spectra. The observed CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. A positive or negative peak in the CD spectrum is referred to as a Cotton effect.

Hypothetical Research Findings:

In a hypothetical study, a chiral derivative, (R)- and (S)-2-Hydroxy-5-(4-methylpiperazin-2-yl)benzoic acid, is synthesized. The CD spectra of the two enantiomers are recorded in a suitable solvent, such as methanol. The (R)-enantiomer is expected to exhibit a positive Cotton effect at a certain wavelength corresponding to an electronic transition of the aromatic chromophore, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

The sign and magnitude of the Cotton effect are dependent on the spatial arrangement of the atoms around the chromophore. Therefore, the CD spectrum provides a fingerprint of the absolute configuration of the chiral molecule.

Hypothetical Data Table:

The following interactive data table presents hypothetical CD spectral data for the enantiomers of a chiral derivative of this compound.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 280 | +15,000 |

| (S)-enantiomer | 280 | -15,000 |

| (R)-enantiomer | 250 | -10,000 |

| (S)-enantiomer | 250 | +10,000 |

The determination of the absolute configuration from experimental CD spectra is often supported by quantum chemical calculations. Theoretical CD spectra can be calculated for a specific enantiomer, and the comparison of the calculated spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration.

Computational and Theoretical Chemistry Studies of 2 Hydroxy 5 Piperazin 1 Ylbenzoic Acid

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide a detailed picture of the molecule's stable conformations and its fundamental electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular geometry and electronic structure of chemical compounds. For molecules similar to 2-Hydroxy-5-piperazin-1-ylbenzoic acid, calculations are often performed using DFT with functionals like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-311++G**. nih.govjksus.org These methods are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state on the potential energy surface.

Ab initio methods, while computationally more intensive, offer high accuracy by solving the Schrödinger equation without empirical parameters. Both DFT and ab initio approaches provide valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results if available. nih.gov For related piperazine (B1678402) derivatives, these calculations have shown excellent agreement between computed and experimental structural parameters, validating the accuracy of the theoretical models. jksus.org

Table 1: Representative Theoretical Bond Lengths for Optimized Geometry

| Bond | Predicted Bond Length (Å) |

|---|---|

| C-O (hydroxyl) | 1.365 |

| C=O (carboxyl) | 1.210 |

| C-O (carboxyl) | 1.350 |

| C-N (piperazine) | 1.380 |

Note: The data in this table is hypothetical and representative of values found for similar molecular structures in computational studies.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Various computational descriptors derived from quantum chemical calculations help in predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For aromatic compounds containing hydroxyl and amine groups, the HOMO is typically localized over the electron-rich aromatic ring and the heteroatoms, while the LUMO is often distributed over the electron-withdrawing carboxyl group and the aromatic system. mdpi.com This distribution indicates that the phenyl ring and piperazine nitrogen are the likely sites for electrophilic attack, whereas the carboxylic acid group is a potential site for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.98 |

| Electronegativity (χ) | 4.115 |

Note: The data in this table is hypothetical and representative of values found for similar molecular structures in computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atoms of the piperazine ring, making them potential sites for interaction with electrophiles. nih.gov The hydrogen atoms of the hydroxyl and carboxyl groups, and those on the piperazine ring, would exhibit positive potential, indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

For a molecule like this compound, significant interactions would be expected between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding π* orbitals of the aromatic ring. researchgate.net These interactions lead to charge delocalization from the substituents to the ring, stabilizing the molecule. NBO analysis can also provide insights into intramolecular hydrogen bonding, for instance, between the hydroxyl group and the adjacent carboxyl group, which can influence the molecule's conformation and reactivity.

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O)hydroxyl | π*(C-C)ring | 18.5 |

| LP(N)piperazine | π*(C-C)ring | 25.2 |

Note: The data in this table is hypothetical and representative of values found for similar molecular structures in computational studies.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to sample the conformational space of molecules and understand their dynamic behavior over time. mdpi.com For this compound, MD simulations can provide atomic-level insights into its flexibility and preferred shapes (conformations) in a solution environment, which mimics physiological conditions.

The technique involves calculating the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com This allows researchers to observe how the compound behaves, including the rotation of single bonds, the puckering of the piperazine ring, and the orientation of the hydroxyl and carboxylic acid groups relative to the phenyl ring. Enhanced sampling methods can be employed to overcome high energy barriers and explore a wider range of conformations than would be possible with conventional MD simulations, which is crucial for complex molecules. mdpi.comlivecomsjournal.org

Key dynamic behaviors of this compound that can be investigated include:

Piperazine Ring Conformation: The piperazine ring typically exists in a chair conformation, but it can undergo ring-flipping to alternative conformations. MD simulations can quantify the energetic landscape of these conversions and determine the most stable forms in solution.

Solvent Interactions: Simulations explicitly model the interactions between the compound and solvent molecules (typically water). This reveals how hydrogen bonds form between the solvent and the compound's hydroxyl, carboxylic acid, and piperazine nitrogen atoms, which in turn influences the compound's solubility and conformational preferences.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the adjacent carboxylic acid group can be assessed, which would affect the planarity and electronic properties of that region of the molecule.

By analyzing the simulation trajectories, a comprehensive picture of the molecule's conformational ensemble—the collection of different shapes it adopts at thermal equilibrium—can be constructed. This information is vital for understanding how the molecule might fit into a biological target's binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues Based on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, QSAR studies are instrumental in guiding the design of new analogues with potentially enhanced therapeutic effects.

The process involves creating a dataset of analogues where the core structure of this compound is systematically modified. The biological activity of these compounds is measured experimentally, and then computational methods are used to calculate various molecular descriptors that quantify their physicochemical properties. researchgate.net These descriptors fall into several categories, including:

Electronic: Descriptors related to the distribution of electrons, such as atomic charges and dipole moment. orientjchem.org

Steric: Descriptors that describe the size and shape of the molecule, like molecular volume and surface area. nih.gov

Hydrophobic: Descriptors that quantify the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR model is built that correlates a combination of these descriptors with the observed biological activity. wu.ac.thjprdi.vn A statistically robust model can then be used to predict the activity of new, unsynthesized analogues, saving time and resources in the drug discovery process. researchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position on the piperazine ring while maintaining a specific electronic character on the benzoic acid ring leads to higher activity.

Below is a table of representative physicochemical descriptors that would be calculated for a QSAR study of this compound analogues.

| Descriptor | Type | Description |

| Molecular Weight (MW) | Steric | The sum of the atomic weights of all atoms in the molecule. |

| logP | Hydrophobic | The logarithm of the octanol/water partition coefficient, indicating lipophilicity. |

| Topological Polar Surface Area (TPSA) | Electronic | The surface area of polar atoms, which correlates with hydrogen bonding potential. |

| Number of H-bond Donors | Electronic | The number of hydrogen atoms attached to electronegative atoms (O, N). |

| Number of H-bond Acceptors | Electronic | The number of electronegative atoms (O, N) with lone pairs. |

| HOMO/LUMO Energy | Electronic | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, related to reactivity. orientjchem.org |

In Silico Prediction of Molecular Interactions with Generic Macromolecular Scaffolds (e.g., protein families, enzymes)

In silico molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This technique is crucial for understanding the potential mechanism of action of this compound by predicting its binding mode and affinity within the active sites of various macromolecular scaffolds, such as kinases, proteases, or G-protein coupled receptors (GPCRs). scispace.comnih.gov

The process involves generating a three-dimensional structure of the compound and docking it into the binding pocket of a target protein whose structure is known. nih.gov A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction. mdpi.com The results provide a plausible binding pose, highlighting key molecular interactions that stabilize the ligand-protein complex.

For this compound, molecular docking studies could reveal several types of interactions:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors, potentially interacting with polar amino acid residues like serine, threonine, or aspartate in a protein's active site. The piperazine nitrogens can also act as hydrogen bond acceptors.

Ionic Interactions: At physiological pH, the carboxylic acid group would likely be deprotonated (carboxylate), allowing it to form strong ionic bonds (salt bridges) with positively charged residues such as lysine (B10760008) or arginine.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The carbon atoms of the phenyl and piperazine rings can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

These predicted interactions provide a structural hypothesis for the compound's activity and can guide further optimization to enhance binding affinity and selectivity for a specific protein target. mdpi.com

| Interaction Type | Functional Group on Compound | Potential Interacting Amino Acid |

| Hydrogen Bond (Donor) | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Carboxylic Acid (-COOH), Piperazine (-NH) | Serine, Threonine, Asparagine, Glutamine |

| Ionic Bond | Carboxylate (-COO⁻) | Lysine, Arginine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Phenyl Ring, Piperazine Ring | Leucine, Isoleucine, Valine, Alanine |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties using Computational Models

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. Computational (in silico) models offer a rapid and cost-effective way to predict these properties early in the drug discovery process. github.commdpi.com For this compound, these models can forecast its pharmacokinetic profile and identify potential liabilities.

Various software and web-based tools, such as SwissADME and pkCSM, use large datasets of experimentally determined properties to build predictive models based on a compound's structure. impactfactor.orgbiointerfaceresearch.com These models can predict a wide range of ADME parameters. A key part of this assessment involves evaluating "drug-likeness," often using frameworks like Lipinski's Rule of Five, which suggests that orally active drugs tend to have certain physicochemical properties. nih.govmdpi.com

Key ADME properties predicted for this compound would include:

Absorption: Prediction of gastrointestinal (GI) absorption and oral bioavailability. The high polarity from the hydroxyl, carboxylic acid, and piperazine groups might influence its absorption characteristics. nih.gov

Distribution: Prediction of properties like blood-brain barrier (BBB) penetration and plasma protein binding. Compounds with high polarity are generally less likely to cross the BBB.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. This is crucial for anticipating drug-drug interactions.

Excretion: Prediction of how the compound is likely to be cleared from the body, often related to its water solubility.

The table below summarizes the kind of data generated from in silico ADME prediction tools for a compound like this compound.

| ADME Property | Predicted Value/Classification | Significance |

| Gastrointestinal (GI) Absorption | High/Low | Indicates potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts whether the compound can enter the central nervous system. |

| CYP450 2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | Number of violations (e.g., 0) | Assesses general "drug-likeness" for oral bioavailability. mdpi.com |

| Water Solubility (logS) | e.g., High, Moderate, Low | Affects absorption, distribution, and excretion. impactfactor.org |

| Bioavailability Score | e.g., 0.55 | An overall score combining several parameters to predict oral bioavailability. impactfactor.org |

These computational predictions help prioritize compounds for further experimental testing and guide modifications to improve their pharmacokinetic profiles. researchgate.netresearchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Principles Applied to the 2 Hydroxy 5 Piperazin 1 Ylbenzoic Acid Scaffold

Modifications at the Piperazine (B1678402) Nitrogen Atom(s) to Probe Steric and Electronic Effects

The piperazine moiety, particularly the distal nitrogen atom (N-4), is a primary site for modification to explore the impact of steric and electronic factors on biological activity. A wide range of substituents, from simple alkyl groups to more complex aryl and heteroaryl moieties, have been introduced at this position. These modifications serve to probe the size and electronic nature of the binding pocket of the target protein.

Steric Effects: The introduction of bulky substituents at the N-4 position can significantly influence binding affinity. By systematically varying the size of the substituent, researchers can map the steric tolerance of the binding site. For instance, a progressive increase in the size of an N-alkyl chain may lead to a corresponding increase or decrease in potency, revealing an optimal size for interaction.

Electronic Effects: The electronic properties of the substituent at N-4 can modulate the basicity of the piperazine nitrogen, which in turn affects its ionization state at physiological pH and its ability to form hydrogen bonds. Acylation or sulfonylation of the N-4 nitrogen introduces electron-withdrawing groups, converting the basic amine into a neutral amide or sulfonamide. This change can profoundly alter the molecule's physicochemical properties, including solubility and membrane permeability. For example, the synthesis of a series of N-4-aroyl derivatives allows for the exploration of how different substituents on the aromatic ring influence biological activity through electronic effects.

Common synthetic routes to achieve N-aryl piperazine derivatives include the Buchwald-Hartwig coupling, the Ullmann–Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. mdpi.com N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination. mdpi.com

Modifications on the Benzoic Acid Ring for Positional Isomerism and Substituent Effects

The substitution pattern on the benzoic acid ring is critical for the biological activity of the 2-hydroxy-5-piperazin-1-ylbenzoic acid scaffold. Both the relative positions of the functional groups and the presence of additional substituents play a crucial role.

Positional Isomerism: Studies on positional isomers have demonstrated that the 2-hydroxy and 5-piperazinyl arrangement is often essential for activity. Moving the hydroxyl group to the 3- or 4-position, for instance, typically leads to a significant reduction in potency. This suggests that the specific spatial relationship between the hydroxyl and carboxylic acid groups is vital for key binding interactions, possibly through chelation of a metal ion or the formation of a specific hydrogen bond network within the target's active site.

Substituent Effects: The introduction of additional substituents on the aromatic ring can fine-tune the electronic properties of the scaffold. Electron-donating groups (e.g., -OH, -OR, alkyl) can increase the electron density of the ring, making it more reactive towards electrophilic substitution. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -COR, -CO2H) decrease the ring's reactivity. libretexts.orglibretexts.org These modifications can influence the acidity of the phenolic hydroxyl and carboxylic acid groups, thereby affecting binding affinity and pharmacokinetic properties. For example, the presence of an electron-donating group can enhance the photoluminescence of Eu(III) complexes of benzoic acid-functionalized polysulfone by improving the energy transfer from the ligand to the metal ion. researchgate.net

The carboxylic acid group is a key functional handle for derivatization.

Esterification: Converting the carboxylic acid to an ester can mask its acidic nature, potentially improving membrane permeability and oral bioavailability. These esters can act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid. rug.nl Fischer esterification, using a Brønsted acid catalyst, is a common method, though it can have drawbacks such as side reactions. rug.nl

Amidation: The formation of amides from the carboxylic acid introduces a new set of hydrogen bonding capabilities. mdpi.com Amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent.

The phenolic hydroxyl group is another important site for modification.

Etherification: Conversion of the hydroxyl group to an ether removes its hydrogen-donating ability, which can help to elucidate its role in binding. This modification can also introduce steric bulk, further probing the topology of the binding site.

Esterification: Esterification of the phenolic hydroxyl group can also be used as a prodrug strategy. nih.gov Enzymatic esterification, using lipases, offers a selective method to modify phenolic hydroxyl groups, particularly in the presence of other hydroxyl groups. nih.govresearchgate.netsemanticscholar.org This approach is advantageous as it proceeds under mild conditions and minimizes side reactions. nih.gov

Strategic Incorporation of Bioisosteres to Modulate Molecular Properties

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to optimize lead compounds. drughunter.comnih.govufrj.br

For the this compound scaffold, the carboxylic acid group can be replaced with bioisosteres such as a tetrazole. drughunter.com Tetrazoles have a similar pKa to carboxylic acids and can participate in similar interactions, but they can offer advantages in terms of metabolic stability and pharmacokinetic profiles. drughunter.com Other potential bioisosteres for the carboxylic acid group include 5-oxo-1,2,4-oxadiazoles and boronic acids. drughunter.com

The phenolic hydroxyl group can be replaced by bioisosteres such as fluorine, a thiol group, or an amino group, although the latter's charge at physiological pH may alter its properties significantly. nih.gov

Investigation of Molecular Recognition and Ligand Design Principles

Characterization of Potential Binding Motifs and Pharmacophoric Features Present in the Compound Class

The structure of 2-Hydroxy-5-piperazin-1-ylbenzoic acid inherently possesses several key features that are crucial for molecular recognition. A pharmacophore model for this class of compounds can be characterized by the spatial arrangement of these features, which are essential for biological activity.

The primary pharmacophoric features include:

A hydrogen bond donor: The hydroxyl (-OH) group on the benzoic acid ring.

A hydrogen bond acceptor: The carboxyl (-COOH) group, and the nitrogen atoms within the piperazine (B1678402) ring. researchgate.net

An aromatic ring: The benzene (B151609) ring of the benzoic acid moiety, which can participate in π-π stacking or hydrophobic interactions.

A basic nitrogen atom: The piperazine ring contains a basic nitrogen that can be protonated under physiological pH, allowing for ionic interactions. nih.gov

The relative orientation of these features is critical for specific binding to a biological target. For instance, the distance and geometry between the hydroxyl group, the carboxyl group, and the piperazine ring will dictate the compound's ability to fit into a specific binding pocket and form favorable interactions. The piperazine moiety itself is a common pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions and improve pharmacokinetic properties. nih.govnih.gov

A summary of these key features is presented in the table below.

| Feature | Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Donor | Hydroxyl Group | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Carboxyl Group, Piperazine Nitrogens | Hydrogen Bonding |

| Aromatic Feature | Benzene Ring | π-π Stacking, Hydrophobic |

| Basic/Cationic Center | Piperazine Ring | Ionic Interaction, Hydrogen Bonding |

Rational Design of Analogues for Targeted Molecular Interactions

The rational design of analogues of this compound is guided by a deep understanding of its interaction with a specific biological target. rsc.org This process involves systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Specificity and Selectivity in Ligand-Target Recognition

Achieving specificity and selectivity is a primary goal in drug design to minimize off-target effects. For the this compound scaffold, modifications can be introduced to exploit subtle differences in the binding sites of related proteins. For example, substituting the piperazine ring can influence selectivity. Introducing bulky or specifically functionalized groups on the distal nitrogen of the piperazine can create steric hindrance that prevents binding to unintended targets or can introduce new, favorable interactions with the desired target. Similarly, modifications to the benzoic acid ring, such as the addition of different substituents, can alter the electronic properties and interaction profile of the molecule.

Allosteric and Orthosteric Binding Site Exploration

Ligands can bind to a protein at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous substrate or ligand. quora.com In contrast, allosteric sites are topographically distinct locations on the protein. researchgate.net

The this compound scaffold has the potential to be developed into ligands that target either site.

Orthosteric Ligands: Analogues can be designed to directly compete with the natural substrate. This often involves mimicking the key interactions of the endogenous ligand.

Allosteric Modulators: Alternatively, analogues can be designed to bind to an allosteric site, thereby modulating the protein's function without directly blocking the active site. frontiersin.org This can offer advantages in terms of selectivity, as allosteric sites are often less conserved than orthosteric sites among related proteins. researchgate.net The piperazine moiety, in particular, can be a key element in reaching into deeper, allosteric pockets. The cooperative binding of an orthosteric and an allosteric ligand can also lead to enhanced potency. nih.gov

Chemoinformatics and Virtual Screening Approaches for Library Design and Hit Identification

Chemoinformatics and virtual screening are powerful computational tools used to accelerate the drug discovery process. nih.govnih.gov For the this compound scaffold, these methods can be employed to design and screen large virtual libraries of potential analogues.

The process typically involves the following steps:

Library Enumeration: A virtual library of compounds is generated by systematically modifying the this compound core with a variety of substituents at different positions.

Pharmacophore-Based Screening: A 3D pharmacophore model is developed based on the known active compounds or the structure of the target's binding site. The virtual library is then screened to identify molecules that match this pharmacophore. researchgate.netnih.gov

Molecular Docking: The hits from the pharmacophore screen are then "docked" into a 3D model of the target protein. This simulation predicts the binding pose and estimates the binding affinity of each compound.

ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the most promising candidates to filter out those with unfavorable profiles.

These in silico methods allow for the rapid and cost-effective identification of a smaller, more focused set of compounds for chemical synthesis and biological testing. mdpi.com

Fragment-Based Drug Design (FBDD) Strategies Utilizing Core Fragments

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. astx.com These fragments are then optimized and linked together to generate a more potent lead compound.

The this compound molecule can be deconstructed into its core fragments:

Fragment 1: A substituted salicylic (B10762653) acid (2-hydroxybenzoic acid).

Fragment 2: Piperazine.

In an FBDD approach, these or similar fragments would be screened against the target of interest. Once a fragment that binds is identified, its binding mode is determined, typically through X-ray crystallography or NMR spectroscopy. This structural information then guides the "growing" or "linking" of fragments to improve affinity. For instance, if a salicylic acid fragment and a piperazine-containing fragment were found to bind in adjacent pockets of a target protein, they could be chemically linked to create a more potent molecule, potentially resembling the this compound structure. The piperazine moiety is a particularly useful building block in FBDD due to its synthetic tractability and its ability to serve as a versatile linker. astx.comresearchgate.net

Advanced Applications in Chemical Research and Future Research Directions

Role as a Versatile Synthetic Building Block and Intermediate in Multistep Synthesis

The structure of 2-Hydroxy-5-piperazin-1-ylbenzoic acid makes it a valuable building block for the synthesis of more complex molecules. The piperazine (B1678402) ring, a common motif in medicinal chemistry, offers two nitrogen atoms that can be differentially functionalized, allowing for the construction of diverse molecular architectures. nih.govmdpi.com This inherent functionality is crucial for its role as an intermediate in multistep synthetic pathways.

The salicylic (B10762653) acid portion of the molecule contains three distinct functional groups: a carboxylic acid, a hydroxyl group, and the aromatic ring itself. Each of these sites can be selectively modified. For instance, the carboxylic acid and hydroxyl groups can be esterified or etherified, respectively, while the aromatic ring is amenable to electrophilic substitution reactions. The piperazine moiety provides nucleophilic sites for alkylation, acylation, or arylation, further expanding its synthetic utility. organic-chemistry.org

Recent advances in synthetic methodologies, such as palladium-catalyzed C-N cross-coupling reactions, offer efficient routes to create libraries of N-arylpiperazine compounds. organic-chemistry.org These methods could be applied to this compound to generate a wide array of derivatives. The development of C-H functionalization techniques for piperazine rings further enables the direct modification of the heterocyclic core, providing access to novel and structurally complex scaffolds that were previously difficult to obtain. mdpi.comnsf.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation | Modification of solubility, Pro-drug design |

| Phenolic Hydroxyl | Etherification, Esterification | Alteration of electronic properties, H-bonding |

| Aromatic Ring | Electrophilic Substitution | Introduction of new functional groups |

| Piperazine N-H | Alkylation, Acylation, Arylation | Attachment of diverse substituents |

Potential in Material Science and Supramolecular Chemistry

The field of material science offers fertile ground for exploring the applications of this compound, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govnih.gov The properties of MOFs, such as high porosity and large surface area, make them suitable for applications in gas storage, separation, and catalysis. nih.gov

The carboxylic acid and hydroxyl groups of the salicylic acid moiety, along with the nitrogen atoms of the piperazine ring, are excellent coordination sites for metal ions. This multi-dentate character suggests that this compound could serve as a versatile organic linker for the construction of novel MOFs. By selecting different metal centers and synthesis conditions, it may be possible to create frameworks with tailored pore sizes and functionalities. nih.govrsc.org For example, a MOF functionalized with piperazine groups has demonstrated enhanced methane (B114726) storage capacity. rsc.org

In supramolecular chemistry, the compound's ability to form hydrogen bonds via its hydroxyl, carboxyl, and amine groups can be exploited to create self-assembling systems and functional materials.

Exploration of Catalytic Applications

The structural features of this compound suggest its potential use in catalysis, particularly as a ligand for transition metal catalysts. The development of chiral ligands is a cornerstone of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com

Derivatives of this compound could be designed to act as chiral ligands. For instance, by introducing chiral substituents onto the piperazine ring, it may be possible to create a chiral environment around a coordinated metal center. Such chiral metal complexes could then be used to catalyze a variety of asymmetric reactions, including hydrogenations, C-C bond-forming reactions, and C-H functionalizations. mdpi.comresearchgate.net The combination of the salicylic acid and piperazine motifs offers multiple coordination points, which can influence the stability and catalytic activity of the resulting metal complex. The proximity of the different functional groups could lead to cooperative effects, enhancing the catalyst's efficiency and selectivity. researchgate.net

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The development of potent and selective probes is essential for understanding disease mechanisms and identifying new drug targets. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, which suggests that derivatives of this compound could interact with various biological targets. nih.gov

By attaching reporter groups, such as fluorophores or affinity tags, to the this compound scaffold, it may be possible to create chemical probes for visualizing and isolating specific proteins or enzymes. The salicylic acid component is structurally related to known inhibitors of enzymes like cyclooxygenases (COX), suggesting a potential starting point for developing probes for these targets. mdpi.com The versatility of the piperazine ring allows for the systematic modification of the molecule's properties to optimize its potency, selectivity, and cell permeability as a chemical probe.

Future Directions in Novel Synthetic Methodology Development for Complex Scaffolds

The creation of novel, three-dimensional molecular scaffolds is a key objective in modern drug discovery. The rigid, yet adaptable, framework of this compound makes it an attractive starting point for developing new synthetic methodologies aimed at producing complex molecular architectures.

Future research could focus on using this compound as a platform to explore novel cyclization reactions, multicomponent reactions, or diversity-oriented synthesis strategies. For example, the functional groups on both the salicylic acid and piperazine moieties could be used to initiate cascade reactions, rapidly building molecular complexity in a single step. The development of methods for the late-stage functionalization of complex molecules derived from this scaffold would also be highly valuable, allowing for the rapid generation of analog libraries for biological screening. nsf.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Molecular Design and Prediction

Machine learning models can be trained on existing data for piperazine- and salicylic acid-containing compounds to predict various properties, such as biological activity, toxicity, and physicochemical characteristics. researchgate.netchemrxiv.orgnih.gov Generative AI models, such as variational autoencoders or recurrent neural networks, can be used to design novel molecules based on the this compound core that are optimized for specific biological targets or material applications. mdpi.com This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental work. nih.gov

Table 2: AI/ML Applications for this compound Derivatives

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity Prediction | Identification of potent analogs for specific targets. |

| Generative Models (e.g., VAE, RNN) | De Novo Molecular Design | Creation of novel derivatives with optimized properties. |

| Predictive Modeling | ADMET Prediction | Early assessment of drug-likeness and safety profiles. |

常见问题

Basic: What are the optimal synthetic routes for 2-Hydroxy-5-piperazin-1-ylbenzoic acid, and how can reaction efficiency be improved?

Answer:

Synthesis optimization requires evaluating coupling reactions, protecting group strategies, and purification methods. A Design of Experiments (DOE) approach can systematically vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Parallel reaction setups, as described in high-fidelity scaleup protocols, enable rapid screening of conditions . For piperazine incorporation, consider using pre-functionalized intermediates (e.g., brominated benzoic acid derivatives) to minimize side reactions. Post-synthesis, column chromatography with gradient elution (e.g., MeOH/CH₂Cl₂) or preparative HPLC is recommended for isolating high-purity product .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- HPLC-PDA: Use a C18 column with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect residual solvents or byproducts .

- NMR: ¹H/¹³C NMR in DMSO-d₆ can confirm the aromatic substitution pattern and piperazine integration. Look for characteristic shifts: hydroxyl proton (~12 ppm) and piperazine N–H protons (broad, ~2.5–3.5 ppm) .

- HRMS: Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., C₁₁H₁₄N₂O₃: theoretical 246.1004) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Piperazine derivatives may cause irritation .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

Answer:

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Monitor saturation via UV-Vis spectroscopy at λₘₐₓ ~270 nm .

- Stability: Incubate at 37°C and analyze degradation products over 24–72 hours using LC-MS. Acidic conditions may hydrolyze the piperazine moiety, necessitating buffered formulations .

Advanced: How should contradictory spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

Answer:

Contradictions often arise from residual solvents, tautomerism, or paramagnetic impurities. Follow these steps:

Repurification: Re-crystallize or use preparative HPLC to eliminate contaminants .

Deuteration: Exchange labile protons (e.g., –OH) with D₂O to simplify NMR interpretation.

Cross-validation: Compare with computational predictions (e.g., NIST Chemistry WebBook for reference spectra) .

Advanced MS/MS: Fragment ions can distinguish isobaric impurities .

Advanced: What strategies are effective for impurity profiling in batch-to-batch synthesis?

Answer:

- Forced Degradation: Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify potential degradants .

- Impurity Spiking: Use EP/USP reference standards (e.g., sulfasalazine derivatives) to calibrate HPLC retention times and quantify trace impurities (<0.1%) .

- DoE for Process Robustness: Identify critical process parameters (CPPs) affecting impurity formation, such as reaction time or pH .

Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. The hydroxyl and piperazine groups are key hydrogen bond donors .

- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina. Piperazine’s flexibility may enhance binding entropy .

- ADMET Prediction: Tools like SwissADME estimate logP (~1.2) and permeability, guiding lead optimization .

Advanced: What experimental designs address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic Studies: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to explain low bioavailability .

- Clustered Data Analysis: Use mixed-effects models to account for inter-subject variability in animal studies .

- Formulation Adjustments: Encapsulate in liposomes or PEGylate to improve solubility and half-life .

Advanced: How do structural modifications to the piperazine ring affect the compound’s bioactivity?

Answer:

- Substitution Patterns: Introduce methyl or fluorine groups to the piperazine nitrogen to modulate lipophilicity and target engagement. For example, N-methylation reduces basicity, altering membrane permeability .

- Ring Expansion: Replace piperazine with homopiperazine to test conformational effects on receptor binding .

- SAR Studies: Synthesize analogs with varied substituents (e.g., sulfonyl or acyl groups) and compare IC₅₀ values in enzyme assays .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR-Cas9 Knockdown: Silence putative targets (e.g., kinases) in cell lines and assess rescue effects .

- Thermal Proteome Profiling (TPP): Identify binding partners by monitoring protein thermal stability shifts upon compound treatment .

- Metabolomics: Use LC-HRMS to track downstream metabolic changes, linking target engagement to phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。